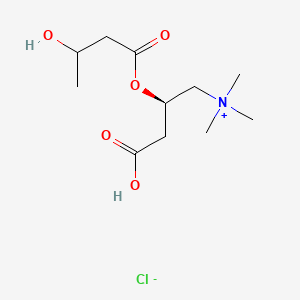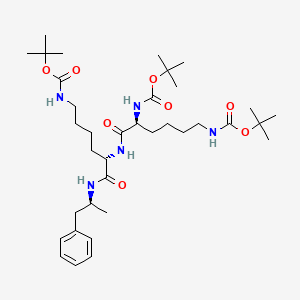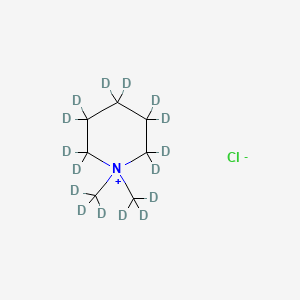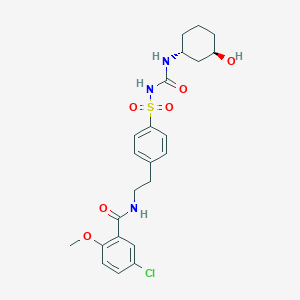
4,6-Bis(ethenyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(ethenyl)-1,3,5-triazin-2-amine is a triazine derivative characterized by the presence of ethenyl groups at the 4 and 6 positions and an amine group at the 2 position. Triazines are a class of nitrogen-containing heterocycles that have garnered significant interest due to their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with ethenylamine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The general reaction scheme is as follows:
- Dissolve cyanuric chloride in dichloromethane.
- Add ethenylamine dropwise to the solution while maintaining the temperature at reflux.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Ethyl derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4,6-Bis(ethenyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of polymers and resins, where it imparts desirable properties such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine involves its interaction with cellular components. The ethenyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the disruption of cellular functions. The amine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to molecular targets.
Molecular Targets and Pathways:
Proteins: The compound can inhibit enzyme activity by binding to the active site.
Nucleic Acids: It can intercalate into DNA, disrupting replication and transcription processes.
Cell Membranes: The compound can integrate into lipid bilayers, affecting membrane integrity and function.
Comparación Con Compuestos Similares
2,4,6-Tris(ethenyl)-1,3,5-triazine: Similar structure but with an additional ethenyl group.
4,6-Bis(1H-1,2,3-triazolyl)pyrimidine: Contains triazole rings instead of ethenyl groups.
4,6-Bis(1H-indole-3-yl)-piperidine-2-carboxylate: Contains indole groups and a piperidine ring.
Uniqueness: 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of ethenyl groups allows for versatile chemical modifications, while the amine group provides a site for further functionalization.
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
4,6-bis(ethenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H8N4/c1-3-5-9-6(4-2)11-7(8)10-5/h3-4H,1-2H2,(H2,8,9,10,11) |
Clave InChI |
ZCSUSPZTBMXRPP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=NC(=NC(=N1)N)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
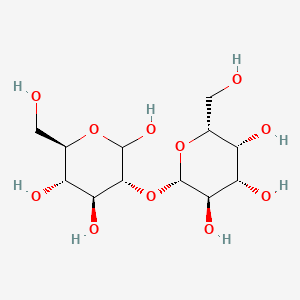
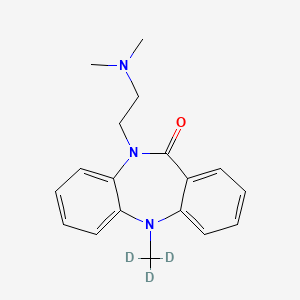
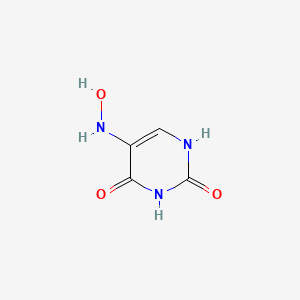

![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
